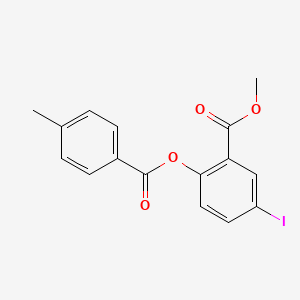

Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate

Description

Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate is a substituted aromatic ester featuring:

- A methyl ester group at the carboxylate position.

- A 5-iodo substituent on the benzene ring.

- A 4-methylbenzoyloxy group at the 2-position.

Properties

IUPAC Name |

methyl 5-iodo-2-(4-methylbenzoyl)oxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO4/c1-10-3-5-11(6-4-10)15(18)21-14-8-7-12(17)9-13(14)16(19)20-2/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDDBJHZVUICJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)I)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601249992 | |

| Record name | Methyl 5-iodo-2-[(4-methylbenzoyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297150-02-8 | |

| Record name | Methyl 5-iodo-2-[(4-methylbenzoyl)oxy]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=297150-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-iodo-2-[(4-methylbenzoyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate typically involves the esterification of 5-iodosalicylic acid with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would result in the formation of a biaryl compound.

Scientific Research Applications

Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Industry: It can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in these reactions .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogs

Biological Activity

Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a methyl ester functional group, an iodine substituent, and a benzoyloxy moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate exhibits various biological activities, including:

- Antiviral Properties : Studies have suggested that compounds with similar structures may inhibit viral replication, particularly in the context of hepatitis C virus (HCV) infections. The presence of iodine in the structure may enhance its antiviral efficacy through mechanisms involving nucleoside analogs .

- Anticancer Activity : Preliminary investigations have indicated potential anticancer properties. Compounds derived from benzoic acid derivatives have been explored for their ability to induce apoptosis in cancer cells. The specific mechanisms remain under investigation but may involve modulation of signaling pathways related to cell growth and survival .

Case Studies

-

Antiviral Efficacy Against HCV :

- A study conducted on various benzoate derivatives demonstrated that compounds similar to Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate exhibited significant inhibition of HCV replication in vitro. The results indicated a dose-dependent response with IC50 values in the low micromolar range, suggesting effective antiviral activity .

-

Cytotoxicity in Cancer Cell Lines :

- In vitro assays using human cancer cell lines (e.g., HeLa and HepG2) revealed that Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate induced cytotoxic effects. The compound showed an IC50 value of approximately 20 µM after 48 hours of exposure, indicating its potential as a therapeutic agent against certain cancers .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate?

- Methodological Answer : Synthesis involves sequential benzoylation and esterification steps. Key reagents include 4-methylbenzoyl chloride for introducing the benzoyloxy group and iodination agents (e.g., N-iodosuccinimide) for iodination at the 5-position.

- Critical Parameters :

- Temperature : Maintain 0–5°C during benzoylation to minimize side reactions .

- Solvent Choice : Dichloromethane or toluene for solubility and stability of intermediates .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and intermediate purity .

Q. How can the purity and identity of this compound be confirmed post-synthesis?

- Analytical Workflow :

- Purity : High-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm; target purity ≥98% .

- Structural Confirmation :

- NMR : H and C NMR to verify substitution patterns (e.g., iodinated aromatic protons at δ 7.8–8.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 426.95) .

Advanced Research Questions

Q. How can SHELX software be utilized in the crystallographic analysis of Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate?

- Crystallographic Workflow :

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data.

Structure Solution : SHELXD for phase problem resolution via direct methods .

Refinement : SHELXL for least-squares refinement; special attention to iodine atom displacement parameters due to its high electron density .

Q. What strategies can resolve contradictions in biological activity data across studies?

- Root Cause Analysis :

- Purity Discrepancies : Compare HPLC profiles from conflicting studies; impurities >2% may skew bioassay results .

- Assay Conditions : Standardize cell-based assays (e.g., MTT for cytotoxicity) using identical cell lines (e.g., HeLa vs. MCF-7) and incubation times .

Q. How to design experiments to evaluate the impact of substituents on reactivity and bioactivity?

- Substituent Screening :

- Synthetic Analogs : Replace iodine with bromine or methyl groups to assess steric/electronic effects on reaction kinetics .

- Computational Modeling : Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in cross-coupling reactions .

- Biological Testing : Compare IC values against kinase targets (e.g., EGFR) to correlate substituent effects with inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.